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Compound of Interest

Compound Name: 2-Allyl-4-methoxyphenol

Cat. No.: B1267482

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Allyl-
4-methoxyphenol, a compound of significant interest in chemical and pharmaceutical
research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their
acquisition. This document is intended to serve as a valuable resource for researchers,
scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
organic compounds. Herein, we present the 'H and 3C NMR data for 2-Allyl-4-
methoxyphenol, acquired in deuterated chloroform (CDCIs).

'H NMR Spectral Data

The *H NMR spectrum provides information about the chemical environment of the hydrogen
atoms in the molecule.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
6.89 d 1H Ar-H
6.75 dd 1H Ar-H
6.84 d 1H Ar-H
5.95 m 1H -CH=CH:
5.10 m 2H -CH=CH:
3.87 S 3H -OCHs
3.34 d 2H Ar-CHz-
5.65 s (br) 1H -OH

Table 1: H NMR data for 2-Allyl-4-methoxyphenol.

13C NMR Spectral Data

The 13C NMR spectrum provides information about the carbon framework of the molecule.
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Chemical Shift (8) ppm Assignment
146.5 C-O (An)
144.8 C-OCHs (Ar)
137.8 -CH=CH.
131.9 C-CH: (Ar)
121.2 CH (Ar)
115.6 =CH:z

114.2 CH (Ar)
110.9 CH (Ar)
55.9 -OCHs

39.8 Ar-CH-

Table 2: 13C NMR data for 2-Allyl-4-methoxyphenol.

Experimental Protocol for NMR Analysis.[1]

Sample Preparation: Approximately 5-10 mg of high-purity 2-Allyl-4-methoxyphenol was
dissolved in approximately 0.6 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm
NMR tube.[1]

Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe was used for
the analysis.[2][3]

1H-NMR Parameters:
e Pulse Program: Standard single-pulse (zg30)
e Solvent: CDCls

e Temperature: 298 K
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Spectral Width: 16 ppm (-2 to 14 ppm)

Acquisition Time: 2.0 s

Relaxation Delay: 2.0 s

Number of Scans: 16

Dummy Scans: 4

BBC-NMR Parameters:

e Pulse Program: Standard proton-decoupled (zgpg30)
» Solvent: CDClsz

o Temperature: 298 K

e Spectral Width: 240 ppm (-20 to 220 ppm)

e Acquisition Time: 1.0 s

o Relaxation Delay: 2.0 s

e Number of Scans: 1024

Data Processing: The acquired Free Induction Decay (FID) was subjected to a Fourier
transform. The resulting spectrum was phase and baseline corrected. The *H spectrum was
referenced to the TMS signal at 0.00 ppm, and the 13C spectrum was referenced to the residual
solvent peak of CDCls at 77.16 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

IR Spectral Data
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The IR spectrum of 2-Allyl-4-methoxyphenol exhibits characteristic absorption bands
corresponding to its functional groups.

Wavenumber (cm~?) Intensity Assignment
3417 Strong, Broad O-H stretch
) C-H stretch (aromatic and

3000-2700 Medium _ _

aliphatic)

C=C stretch (aromatic and
1637, 1608, 1514 Strong .

vinyl)
1269, 1240 Strong C-O stretch (aryl ether)
1098 Strong C-O stretch (phenol)

Table 3: FT-IR data for 2-Allyl-4-methoxyphenol.[4][5]

Experimental Protocol for IR Analysis

Instrumentation: An AGILENT CARY 630 FTIR Spectrometer or a Perkin-Elmer Spectrum 100
series Fourier Transform Infrared Spectrophotometer fitted with a Universal Attenuated Total
Reflectance (ATR) sampling accessory containing a ZnSe crystal can be used.[6][7]

Sample Preparation: A neat sample of 2-Allyl-4-methoxyphenol was directly placed on the
ATR crystal for analysis.[7]

Data Acquisition:

Spectral Range: 4000 to 650 cm~1

Resolution: 2 cm—1

Number of Scans: 4

Data Output: % Transmittance

Mass Spectrometry (MS)
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Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight and
fragmentation pattern of the compound.

Mass Spectral Data

The mass spectrum of 2-Allyl-4-methoxyphenol was obtained using Gas Chromatography-
Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.

mlz Relative Intensity (%) Assignment

164 100 [M]* (Molecular lon)
149 35 [M - CHs]*

131 20 [M - CHs - H20]*

103 25 [M - CsHs - H2]*

91 15 [C7H7]* (Tropylium ion)
77 10 [CeHs]* (Phenyl ion)

Table 4: Mass spectrometry data for 2-Allyl-4-methoxyphenol.

Experimental Protocol for GC-MS Analysis.[5]

Sample Preparation: A dilute solution of 2-Allyl-4-methoxyphenol in a suitable solvent like
methanol or dichloromethane is prepared. The solution is then filtered through a 0.45 pm
syringe filter into a GC vial.

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer.
Gas Chromatograph (GC) Conditions:

e Column: Rtx®-5MS (5% phenyl)-dimethylpolysoxane capillary column (30 m x 0.25 mm i.d.,
0.1 pm film thickness) or equivalent.

e Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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« Injector Temperature: 240 °C.
« Injection Mode: Split mode.
e Oven Temperature Program:
o Initial temperature: 60 °C, hold for 3 minutes.
o Ramp 1: Increase to 80 °C at a rate of 5 °C/min.
o Ramp 2: Increase to 280 °C at a rate of 30 °C/min, hold for 10 minutes.

Mass Spectrometer (MS) Conditions:

lonization Mode: Electron Impact (EI).

lonization Energy: 70 eV.

Detector Temperature: 280 °C.

Scan Mode: Full scan analysis.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Allyl-4-methoxyphenol.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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